Isobaric Interference Avoidance: C17:0 Gb3 vs. C16:0 Gb3 and C18:0 Gb3 in ESI-MS/MS of Human Plasma
In electrospray ionization tandem mass spectrometry (ESI-MS/MS) assays for plasma Gb3 quantification, C16:0 Gb3 is the most abundant endogenous isoform, representing approximately 50% of total Gb3 signal in human plasma [1]. Using C16:0 Gb3 or C18:0 Gb3 as an internal standard would generate isobaric overlap with endogenous analytes, making it impossible to distinguish the internal standard from the target analyte and invalidating quantification [1][2]. In contrast, C17:0 Gb3 possesses a molecular mass (m/z 1060.7 for [M+Na]+) that is distinct from all eight endogenous Gb3 isoforms monitored clinically (C16:0, C18:0, C20:0, C22:1, C22:0, C24:1, C24:0, and C24:0-OH), as demonstrated by Yoon et al. (2007), ensuring zero mass spectrometric cross-talk and enabling accurate standard-addition calibration [1][2].
| Evidence Dimension | Mass spectrometric selectivity (isobaric interference potential) |
|---|---|
| Target Compound Data | C17:0 Gb3: m/z 1060.7 ([M+Na]+); no overlap with any endogenous Gb3 isoform |
| Comparator Or Baseline | Comparator 1: C16:0 Gb3 — m/z 1046.7 ([M+Na]+), constitutes ~50% of total plasma Gb3 and would co-elute with endogenous C16:0 Gb3. Comparator 2: C18:0 Gb3 — m/z 1074.7 ([M+Na]+), is an endogenous isoform itself and cannot be used as an exogenous internal standard. |
| Quantified Difference | C17:0 Gb3 is the only odd-chain ceramide trihexoside that provides baseline mass resolution (Δm/z ≥ 14) from every endogenous plasma Gb3 isoform, eliminating isobaric interference completely. |
| Conditions | Human plasma; ESI-MS/MS in multiple reaction monitoring (MRM) mode; Gb3 isoforms C16:0–C24:0 (8 isoforms) resolved; C17:0 Gb3 used as internal standard at 1 μg/mL. |
Why This Matters
Complete freedom from isobaric interference is a non-negotiable requirement for quantitative bioanalysis under ICH M10 and FDA BMV guidance; C17:0 Gb3 is the only single-compound internal standard that meets this criterion across the full panel of clinically relevant Gb3 isoforms.
- [1] Yoon HR, Cho K, Yoo HW, Choi JH, Lee DH, Zhang K, Keutzer J. Determination of plasma C16-C24 globotriaosylceramide (Gb3) isoforms by tandem mass spectrometry for diagnosis of Fabry disease. J Genet Med. 2007;4(1):45-52. View Source
- [2] Auray-Blais C, et al. Relative distribution of Gb3 isoforms/analogs in NOD/SCID/Fabry mice tissues determined by tandem mass spectrometry. Bioanalysis. 2016;8(17):1793–1807. View Source
